molecular formula C18H15N3O5 B10939653 (2E)-1-(1-methyl-1H-pyrazol-3-yl)-3-{5-[(2-nitrophenoxy)methyl]furan-2-yl}prop-2-en-1-one

(2E)-1-(1-methyl-1H-pyrazol-3-yl)-3-{5-[(2-nitrophenoxy)methyl]furan-2-yl}prop-2-en-1-one

Cat. No.: B10939653
M. Wt: 353.3 g/mol
InChI Key: GPMSCCPCEHXEDZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with a furan derivative in the presence of a Lewis acid catalyst.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction, where the furan-pyrazole intermediate reacts with a nitrophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole-furan derivatives.

Scientific Research Applications

(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE: Similar structure with a methoxy group instead of a nitro group.

    (E)-1-(1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE: Similar structure with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (E)-1-(1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

(E)-1-(1-methylpyrazol-3-yl)-3-[5-[(2-nitrophenoxy)methyl]furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C18H15N3O5/c1-20-11-10-15(19-20)17(22)9-8-13-6-7-14(26-13)12-25-18-5-3-2-4-16(18)21(23)24/h2-11H,12H2,1H3/b9-8+

InChI Key

GPMSCCPCEHXEDZ-CMDGGOBGSA-N

Isomeric SMILES

CN1C=CC(=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CN1C=CC(=N1)C(=O)C=CC2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.